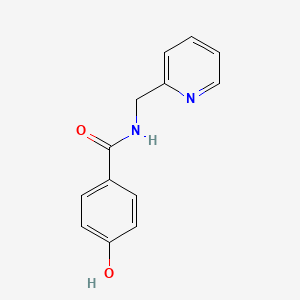![molecular formula C15H14Cl2N2O B5868339 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide class of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival. By inhibiting PARP activity, 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. Additionally, 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one of the limitations of 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide. One area of research could be to further explore its potential as a therapeutic agent for the treatment of cancer. Additionally, research could be conducted to explore its potential as a treatment for other diseases such as Alzheimer's and Parkinson's disease. Finally, research could be conducted to develop new and more efficient synthesis methods for 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide, which could make it more widely available for use in laboratory experiments.
合成方法
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide can be synthesized using a simple three-step process. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with dimethylamine, which results in the formation of 2,3-dichloro-N,N-dimethylbenzamide. The second step involves the reaction of this intermediate with 4-dimethylaminophenylboronic acid, which results in the formation of 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide. The final step involves the purification of the compound using column chromatography.
科学研究应用
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the key areas of research has been its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(2)11-8-6-10(7-9-11)18-15(20)12-4-3-5-13(16)14(12)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVRSGQFUOCIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)
